6-((3-Chlorobenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
6-((3-Chlorobenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a triazole ring fused to a pyridazine ring, with additional substituents including a chlorophenyl group and a thiophene ring. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 6-((3-Chlorobenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3-chlorobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then cyclized with hydrazine hydrate to form the triazole ring. The resulting triazole is further reacted with 2-bromo-3-thiophenecarboxaldehyde to introduce the thiophene ring and complete the synthesis of the target compound.
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of specific solvents, catalysts, and temperature control to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
6-((3-Chlorobenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically affects the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may target the triazole ring or other reducible functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols. This can lead to the formation of various derivatives with different functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
6-((3-Chlorobenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as a pharmaceutical agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development. It has shown promise in preclinical studies as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound’s heterocyclic structure and electronic properties make it of interest in the development of advanced materials. It can be used as a building block for the synthesis of polymers, organic semiconductors, and other functional materials.
Biological Research: The compound can be used as a tool in biological research to study the mechanisms of action of various enzymes and receptors. Its ability to interact with specific molecular targets makes it useful in elucidating biological pathways and processes.
Mechanism of Action
The mechanism of action of 6-((3-Chlorobenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
The molecular targets and pathways involved in its mechanism of action depend on the specific application and context. In medicinal chemistry, the compound may target enzymes such as kinases or proteases, while in materials science, it may interact with other molecules to form functional materials.
Comparison with Similar Compounds
6-((3-Chlorobenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine can be compared with other similar compounds, such as:
6-[(3-Chlorophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine: This compound has a pyridine ring instead of a thiophene ring, which may affect its electronic properties and biological activity.
6-[(3-Chlorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine: Similar to the previous compound, but with the pyridine ring in a different position, leading to potential differences in reactivity and interactions with biological targets.
Biological Activity
6-((3-Chlorobenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a triazolo[4,3-b]pyridazine core and a thiophene ring, which may contribute to its pharmacological properties. The presence of the chlorobenzyl thio group suggests various therapeutic applications, particularly in oncology.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Structural Features:
- Triazolo[4,3-b]pyridazine Core: Known for its role in modulating biological pathways.
- Thiophene Ring: Contributes to the electronic properties and potential interactions with biological targets.
- Chlorobenzyl Thio Group: Enhances lipophilicity and may influence binding affinity to targets.
Biological Activities
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in cancer therapy. The following sections summarize key findings related to its biological activity.
Antiproliferative Activity
Several studies have highlighted the antiproliferative effects of triazolo derivatives against various cancer cell lines. For instance:
- Study Findings: A series of related compounds demonstrated moderate to potent antiproliferative activity against gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080) cell lines.
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | A549 | TBD |
4q (analog) | SGC-7901 | 0.014 |
4q (analog) | HT-1080 | 0.012 |
The compound 4q exhibited IC50 values comparable to known chemotherapeutics like CA-4, indicating promising anticancer potential .
The mechanism by which these compounds exert their effects typically involves:
- Inhibition of Tubulin Polymerization: Compounds such as 4q were shown to disrupt microtubule dynamics, which is crucial for cell division.
- Cell Cycle Arrest: Studies indicated that certain derivatives cause G2/M phase arrest in cancer cells, preventing further proliferation .
Case Studies
A notable study synthesized a variety of [1,2,4]triazolo[4,3-b]pyridazines and evaluated their biological activities. The results showed that modifications to the thiophene and chlorobenzyl groups significantly impacted the antiproliferative efficacy against different cancer cell lines.
Example Case Study
In a comparative analysis of various triazolo derivatives:
- Compound 4q was synthesized with a specific substitution pattern on the phenyl moiety.
- It demonstrated superior activity against A549 cells with an IC50 of 0.008 μM.
This highlights the importance of structural modifications in enhancing biological activity .
Properties
IUPAC Name |
6-[(3-chlorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4S2/c17-12-4-1-3-11(9-12)10-23-15-7-6-14-18-19-16(21(14)20-15)13-5-2-8-22-13/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJKZQYCDKKZRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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